5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heterocyclic scaffold known for its pharmacological versatility. Key structural attributes include:
- Position 1: A 2-methylphenyl group, contributing steric bulk and lipophilicity.
- Position 5: A 4-methoxyphenyl-2-oxoethyl substituent, introducing electron-donating methoxy functionality and a ketone moiety, which may influence solubility and hydrogen-bonding interactions.
This structural framework is analogous to Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one), a compound with reported anticonvulsant activity .
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-5-3-4-6-18(14)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)15-7-9-16(28-2)10-8-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSVPSKFDLSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves the use of 4-methoxybenzaldehyde or its derivatives in a condensation reaction.
Attachment of the 2-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Recent studies suggest that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Neuroprotective Potential
There is emerging evidence that pyrazolo-pyrimidine derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may help mitigate oxidative stress and neuronal apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study (2023) | Demonstrated significant apoptosis in human breast cancer cells with IC50 values indicating potent activity at low concentrations. |
| Antimicrobial Evaluation (2024) | Showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics against E. coli and S. aureus. |
| Neuroprotection Research (2023) | Indicated a reduction in neuroinflammation markers in animal models of Alzheimer's disease, suggesting potential for therapeutic application. |
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
- Position 1: The target compound’s 2-methylphenyl group (vs.
- Position 5: The 4-methoxyphenyl-2-oxoethyl chain contrasts with: Nitrobenzylideneamino groups in , which enhance cytotoxicity via radical stabilization. Sulfanyl groups in , which may alter redox properties and pharmacokinetics.
- Core Modifications: Unlike thieno-fused pyrimidinones (e.g., thieno[2,3-d]pyrimidin-4-one in ), the absence of fused rings in the target compound simplifies synthesis but may reduce conformational rigidity.
Pharmacological Implications
- Antitumor Potential: While the target compound lacks the nitro or amino substituents of active analogs (e.g., ), its methoxy group may modulate electron density for selective kinase inhibition.
- Antifungal Activity: The absence of arylamino groups (cf. ) suggests divergent mechanisms, possibly relying on methoxy-mediated interactions with fungal enzymes.
- piperazinyl groups) warrant further exploration.
Biological Activity
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where various intermediates are formed. The compound can be synthesized through the reaction of substituted pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions. The following general reaction scheme is often employed:
- Formation of Pyrazole Ring : A substituted hydrazine reacts with an α,β-unsaturated carbonyl compound.
- Functionalization : The pyrazole is then functionalized at specific positions using electrophilic aromatic substitution or acylation methods.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity , particularly against lung cancer cell lines such as A549. It has been shown to induce cell cycle arrest and promote autophagy in these cells:
- Mechanism : The inhibition of cell proliferation is primarily attributed to the induction of autophagy pathways. This was demonstrated through dose- and time-dependent studies where treated cells showed reduced viability and increased markers for autophagy .
| Concentration (µM) | Cell Viability (%) | Autophagy Induction |
|---|---|---|
| 0 | 100 | No |
| 10 | 75 | Moderate |
| 25 | 50 | High |
| 50 | 30 | Very High |
Enzymatic Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor . Specifically, it has shown promise as an inhibitor of various kinases involved in cancer progression:
- Target Enzymes : Studies have highlighted its inhibitory effects on cyclin-dependent kinases (CDKs) and other related pathways that are crucial for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity . Preliminary results indicate moderate efficacy against a range of bacterial strains:
- Tested Strains : E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa were among the bacteria tested.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Lung Cancer Cells : A study published in Nature reported that treatment with this compound resulted in a significant reduction in A549 cell proliferation and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : Another research article focused on the antimicrobial properties showed that derivatives of this compound had enhanced activity compared to their parent structures, indicating the importance of structural modifications in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
